(2-Phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone
Overview
Description
(2-Phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone, also known as TTM, is a synthetic compound that has been extensively studied for its potential use in scientific research. TTM has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Scientific Research Applications
Antibacterial Activity
Research by Shahana and Yardily (2020) on the synthesis and characterization of novel compounds related to thiazole derivatives, including structural analysis and molecular docking, aids in understanding their potential antibacterial activity. This study highlights the importance of structural optimization and theoretical vibrational spectra for understanding compound stability and reactivity, contributing to the development of new antibacterial agents (Shahana & Yardily, 2020).
Anticancer Potential
A 2013 study by Magalhães et al. explored the cytotoxicity of a phenstatin family compound, focusing on its mechanisms of inducing cell death in leukemia cells. This research contributes to understanding the compound's potential as an anticancer therapeutic, particularly in inhibiting tubulin polymerization and inducing apoptosis (Magalhães et al., 2013).
Structural Analysis and Synthesis
Çeti̇nkaya (2017) conducted a study involving the synthesis of phenstatin derivatives, including structural analysis using spectroscopic techniques. The focus on geometrical parameters and structural optimization contributes to the understanding of these compounds in scientific research (Çeti̇nkaya, 2017).
Antioxidant Properties
Research by Çetinkaya, Göçer, Menzek, and Gülçin (2012) on the synthesis and antioxidant properties of certain derivatives highlights their potential as effective antioxidants. The study evaluates their radical scavenging activities, comparing them to standard compounds, and suggests their potential as promising molecules due to their antioxidant power (Çetinkaya et al., 2012).
Antiproliferative Activity
Chang et al. (2014) synthesized a series of compounds to investigate their antiproliferative activity, particularly against cancer cells. This study contributes to the understanding of the compound's potential in cancer treatment, focusing on its ability to inhibit tubulin polymerization and disrupt vascular formation (Chang et al., 2014).
properties
CAS RN |
1135797-91-9 |
---|---|
Product Name |
(2-Phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
Molecular Formula |
C19H17NO4S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H17NO4S/c1-22-15-9-13(10-16(23-2)18(15)24-3)17(21)14-11-25-19(20-14)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI Key |
WZEMDWPKLKAUOH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CSC(=N2)C3=CC=CC=C3 |
synonyms |
(2-phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone SMART 100 SMART-100 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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